molecular formula C17H18N2O3 B5890212 1-(2-furoyl)-4-(phenylacetyl)piperazine

1-(2-furoyl)-4-(phenylacetyl)piperazine

Cat. No.: B5890212
M. Wt: 298.34 g/mol
InChI Key: PAWMCORUNPSBNX-UHFFFAOYSA-N
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Description

1-(2-Furoyl)-4-(phenylacetyl)piperazine is a piperazine derivative featuring two distinct acyl substituents: a 2-furoyl group at the 1-position and a phenylacetyl group at the 4-position. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, acting as spacers, hydrogen-bond acceptors, or modulators of physicochemical properties like solubility and lipophilicity .

Properties

IUPAC Name

1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c20-16(13-14-5-2-1-3-6-14)18-8-10-19(11-9-18)17(21)15-7-4-12-22-15/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWMCORUNPSBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CC2=CC=CC=C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Piperazine Derivatives and Their Properties

Compound Name Substituents Biological Activity Key Data Source
1-(2-Furoyl)-4-(phenylacetyl)piperazine 2-furoyl, phenylacetyl Anticancer (Cytotoxicity) IC50: 0.09–11.7 μM (hybrids)
1-(4-Trifluoromethylphenyl)piperazine 4-trifluoromethylphenyl Anticancer IC50: 0.09–11.7 μM
1-(4-Chlorobenzhydryl)piperazine derivatives 4-substituted benzoyl, 4-chlorobenzhydryl Anticancer Significant growth inhibition (e.g., 5a–g)
1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine 2-methoxyphenyl, piperidin-4-yl Dopamine D2 receptor affinity Ki: ~nM range (highest affinity in series)
SA4503 3,4-dimethoxyphenethyl, 3-phenylpropyl Sigma-1 receptor agonist Clinical Phase III (antidepressant)
GBR-12909 bis(4-fluorophenyl)methoxyethyl, 3-phenylpropyl Dopamine transporter inhibitor High purity (≥95%)

Pharmacological Targets

  • Anticancer Activity : Both this compound and its benzoyl/chlorobenzhydryl analogs () target cancer cell proliferation, though mechanisms may differ (e.g., kinase inhibition vs. DNA intercalation).
  • Neurological Targets : (2-Methoxyphenyl)piperazines () and GBR-12909 () highlight piperazine's role in CNS drug design, modulating dopamine receptors or transporters .

Key Research Findings and Implications

Anticancer Potential: Piperazine derivatives with heterocyclic acyl groups (e.g., furoyl) show broad-spectrum cytotoxicity, rivaling traditional chemotherapeutics .

Structural Flexibility: Minor modifications (e.g., replacing phenylacetyl with trifluoromethylbenzyl) can shift activity from anticancer to neurological targets .

Clinical Relevance : SA4503's progression to Phase III trials underscores piperazine's viability in addressing complex diseases like depression .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-furoyl)-4-(phenylacetyl)piperazine, and how do reaction conditions influence yield?

  • Methodological Answer : A multi-step synthesis is typically employed. For example, piperazine derivatives with furoyl groups are synthesized via nucleophilic substitution or coupling reactions. Key steps include:

  • Step 1 : Reacting piperazine with 2-furoyl chloride under anhydrous conditions (e.g., DCM, triethylamine) to form the 2-furoyl-piperazine intermediate.
  • Step 2 : Introducing the phenylacetyl group via alkylation or acylation. Solvent polarity (e.g., DMF vs. toluene) and temperature (room temp vs. reflux) significantly affect regioselectivity.
  • Optimization : TLC monitoring (hexane:ethyl acetate, 1:2) and column chromatography (silica gel, ethyl acetate:hexane gradients) are critical for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., furoyl proton signals at δ 6.3–7.2 ppm; phenylacetyl methylene at δ 3.5–4.0 ppm).
  • IR : Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~1250 cm1^{-1} (furan C-O-C) validate functional groups.
  • MS : High-resolution mass spectrometry (HRMS) determines molecular ion accuracy (<2 ppm error). Cross-referencing with computational data (e.g., DFT) enhances structural validation .

Q. How can researchers assess the preliminary bioactivity of this compound?

  • Methodological Answer :

  • In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC50_{50} values with positive controls (e.g., doxorubicin).
  • Antimicrobial testing : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria.
  • Mechanistic hints : ROS generation assays (DCFH-DA probe) and apoptosis markers (caspase-3/7 activity) provide early insights into anticancer mechanisms .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on phenylacetyl) alter receptor binding affinity?

  • Methodological Answer :

  • SAR Studies : Replace phenylacetyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Use molecular docking (AutoDock Vina) to predict binding to targets like serotonin receptors (5-HT2A_{2A}) or dopamine transporters.
  • Validation : Radioligand binding assays (e.g., 3^3H-ketanserin for 5-HT2A_{2A}) quantify affinity changes. Meta-analysis of related derivatives (e.g., fluorobenzyl-piperazines) reveals trends in substituent effects .

Q. What strategies resolve contradictions in bioactivity data across different studies?

  • Methodological Answer :

  • Source analysis : Check purity (HPLC ≥95%), solvent artifacts (DMSO interference in assays), and cell line variability (e.g., HT-29 vs. HCT-116).
  • Metabolic stability : Incubate with liver microsomes (rat/human) to assess oxidative metabolism. LC-MS identifies metabolites (e.g., hydroxylated phenylacetyl) that may explain divergent in vivo/in vitro results .

Q. How can in silico models predict the pharmacokinetics of this compound?

  • Methodological Answer :

  • ADME Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.
  • MD Simulations : Run 100 ns simulations (GROMACS) to study binding mode stability with targets like EGFR or tubulin. Correlate hydrogen bond occupancy with experimental IC50_{50} values .

Q. What are the best practices for optimizing solubility without compromising bioactivity?

  • Methodological Answer :

  • Prodrug design : Introduce phosphate esters at the phenylacetyl group, which hydrolyze in vivo.
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to enhance aqueous solubility. Monitor dissolution rates (USP apparatus II) and cytotoxicity retention .

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